

Spectroscopic Analysis of Potassium Fluoride Dihydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Potassium fluoride dihydrate	
Cat. No.:	B081075	Get Quote

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Abstract

Potassium fluoride dihydrate (KF·2H₂O) is a common inorganic salt hydrate with applications in various chemical syntheses, including in the pharmaceutical industry. Its physical and chemical properties are intrinsically linked to its crystal structure and the nature of the hydrogen bonding between the water molecules and the fluoride ion. Spectroscopic techniques are pivotal in elucidating these characteristics. This technical guide provides an in-depth overview of the spectroscopic analysis of potassium fluoride dihydrate, focusing on X-ray diffraction (XRD), infrared (IR) and Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and visualizations are presented to serve as a comprehensive resource for researchers.

Introduction

Potassium fluoride dihydrate is a crystalline solid where each formula unit of potassium fluoride is associated with two water molecules.[1] The arrangement of these water molecules and their interaction with the potassium and fluoride ions define the crystal structure and influence its reactivity and stability. Spectroscopic analysis provides a powerful suite of tools to probe the molecular and crystal structure of this compound. X-ray diffraction reveals the long-range atomic order, while vibrational spectroscopy (IR and Raman) provides insights into the local chemical environment and hydrogen bonding. NMR spectroscopy can be used to study the local environment of specific nuclei.



Crystal Structure Analysis by X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of solid materials. For **potassium fluoride dihydrate**, XRD studies have established its crystal system, space group, and unit cell dimensions.

Crystallographic Data

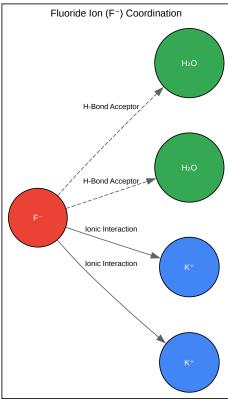
The crystal structure of **potassium fluoride dihydrate** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

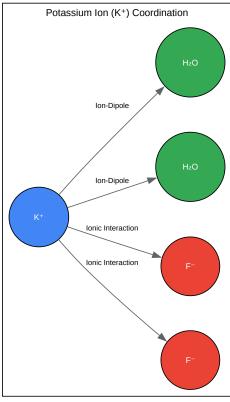
Parameter	Value	Reference
Crystal System	Orthorhombic	[2]
Space Group	Pmc21	[2]
a	4.06 Å	[2]
b	5.15 Å	[2]
С	8.87 Å	[2]
α	90°	[2]
β	90°	[2]
У	90°	[2]
Z (formula units/cell)	2	[2]

Structural Features

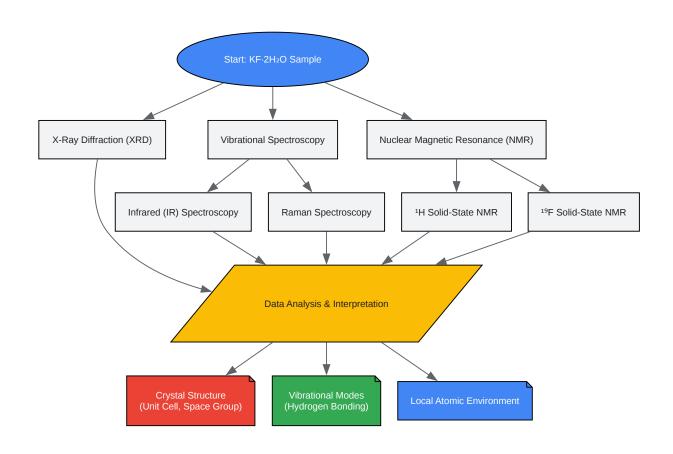
The crystal structure of **potassium fluoride dihydrate** consists of potassium cations (K^+) and fluoride anions (F^-) linked by water molecules through hydrogen bonds. Each potassium ion is coordinated to water molecules and fluoride ions. The water molecules play a crucial role in stabilizing the crystal lattice. The coordination environment around the key atoms is a critical aspect of its structure.











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References

 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]



- 2. Potassium fluoride dihydrate | FH4KO2 | CID 23708904 PubChem [pubchem.ncbi.nlm.nih.gov]
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